molecular formula C6H3BrIN3 B13497685 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13497685
M. Wt: 323.92 g/mol
InChI Key: CMAJSSHNFYUEFP-UHFFFAOYSA-N
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Description

6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine and iodine atoms attached to a triazolo[1,5-a]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Another method includes the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, considering factors such as reaction efficiency, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include copper acetate for cycloaddition reactions and lead tetraacetate for oxidation reactions . The conditions typically involve controlled temperatures and the use of solvents such as acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of the triazolopyridine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions lead to the modulation of various biological processes, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H3BrIN3/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H

InChI Key

CMAJSSHNFYUEFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1Br)I

Origin of Product

United States

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